Meprylcaine Hydrochloride-d5
Description
Meprylcaine Hydrochloride-d5 is a deuterated analog of the local anesthetic Meprylcaine Hydrochloride, where five hydrogen atoms are replaced with deuterium. This modification enhances its utility as an internal reference standard in analytical chemistry, particularly in mass spectrometry and pharmacokinetic studies, due to its isotopic stability .
Properties
Molecular Formula |
C₁₄H₁₇D₅ClNO₂ |
|---|---|
Molecular Weight |
276.81 |
Synonyms |
2-Methyl-2-(propylamino)-1-propanol Benzoate (Ester) Hydrochloride-d5; 2-Methyl-2-(propylamino)-1-propanol Benzoate Hydrochloride-d5; 2-Methyl-2-propylaminopropyl Benzoate Hydrochloride-d5; Meprylcaine Hydrochloride-d5; Oracaine Hydrochloride-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Regulatory and Analytical Considerations
- Regulatory Limits : Meprylcaine Hydrochloride is restricted to 0.5% concentration in formulations, aligning with its potent neurotoxic profile .
- Analytical Use : Deuterated standards like Meprylcaine-d5 are essential for HPLC and mass spectrometry methodologies, as evidenced by their inclusion in pharmacopeial reference lists .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Meprylcaine Hydrochloride-d5 in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Deuterated analogs like Meprylcaine-d5 are used as internal standards to correct for matrix effects and ionization variability. Ensure calibration curves are validated over the expected concentration range (e.g., 1–1000 ng/mL) with precision (CV <15%) and accuracy (85–115%) . For UV-based methods (HPLC-UV), use reference standards with ≥97% purity and confirm selectivity against metabolites or co-administered drugs .
Q. How is purity and stability ensured for this compound reference materials?
- Methodological Answer : Purity is assessed using orthogonal techniques:
- Chromatography : HPLC with UV detection to confirm >98% purity.
- Mass spectrometry : Confirm molecular weight and isotopic pattern (deuterium incorporation ≥95%).
- NMR : Verify structural integrity.
Stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) should follow ICH guidelines. Store lyophilized standards at -20°C in inert atmospheres to prevent hydrolysis .
Q. What challenges arise in detecting this compound in environmental water samples?
- Methodological Answer : Low removal efficiency in trickling filter wastewater treatment (10–25%) necessitates sensitive detection methods. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is recommended for sample pre-concentration. Pair with LC-MS/MS to achieve limits of detection (LOD) <1 ng/L. Include isotopically labeled surrogates to monitor recovery rates .
Advanced Research Questions
Q. How do degradation pathways of this compound differ between AS-N/DN and trickling filter wastewater treatments?
- Methodological Answer : AS-N/DN (activated sludge with nitrification/denitrification) achieves higher removal (>75%) via microbial oxidation, while trickling filters show limited biodegradation. To study pathways:
- High-resolution MS (HRMS) : Identify transformation products (e.g., hydroxylated or demethylated derivatives).
- Stable isotope probing : Track deuterium retention in metabolites to confirm parent compound persistence.
- Kinetic modeling : Compare pseudo-first-order rate constants (k) across treatment types .
Q. How can researchers resolve discrepancies in reported degradation rates of this compound?
- Methodological Answer : Contradictions often arise from variable experimental conditions:
- pH and temperature : Standardize test conditions (e.g., pH 7.0, 25°C).
- Microbial consortia : Use defined inocula (e.g., ISO 11734) to reduce variability.
- Statistical analysis : Apply multivariate regression to isolate factors (e.g., dissolved oxygen, organic load) influencing degradation. Cross-validate findings using batch reactors and full-scale plant data .
Q. What experimental design considerations are critical for studying this compound’s metabolic stability in hepatic models?
- Methodological Answer :
- In vitro systems : Use cryopreserved human hepatocytes with viability >80%. Pre-incubate with NADPH-regenerating systems.
- Deuterium effects : Compare intrinsic clearance (CLint) of deuterated vs. non-deuterated forms to assess isotopic impact on CYP450 metabolism.
- Data normalization : Express results as % parent remaining relative to time-zero controls. Include positive controls (e.g., testosterone for CYP3A4 activity) .
Q. How can deuterium labeling in this compound improve pharmacokinetic (PK) study accuracy?
- Methodological Answer : Deuterium reduces "matrix effect" variability in LC-MS/MS by co-eluting with the non-deuterated analyte. Key steps:
- Dosing strategy : Administer deuterated internal standard via continuous infusion for steady-state plasma levels.
- Cross-validation : Ensure deuterium does not alter extraction recovery (e.g., compare SPE efficiency for both forms).
- Pharmacokinetic modeling : Use non-compartmental analysis to calculate AUC0–∞ and t1/2 with minimized analytical bias .
Data Presentation Guidelines
- Tables : Include logB values (removal efficiency ratios) for wastewater treatment comparisons (Table 2, ).
- Figures : Use HRMS spectra to illustrate deuterium retention in metabolic studies.
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail (e.g., full characterization data for novel derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
